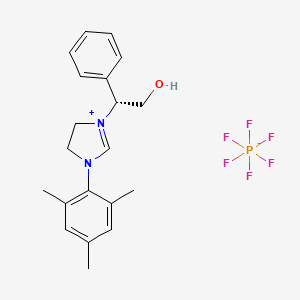
(R)-1-(2-hydroxy-1-phenylethyl)-3-mesityl-4,5-dihydro-1H-imidazol-3-ium hexafluorophosphate(V)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-1-(2-hydroxy-1-phenylethyl)-3-mesityl-4,5-dihydro-1H-imidazol-3-ium hexafluorophosphate(V) is a complex organic compound that features a unique combination of functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(2-hydroxy-1-phenylethyl)-3-mesityl-4,5-dihydro-1H-imidazol-3-ium hexafluorophosphate(V) typically involves multiple steps:
Formation of the imidazole ring: This can be achieved through the condensation of appropriate precursors under acidic or basic conditions.
Introduction of the mesityl group: This step often involves a Friedel-Crafts alkylation reaction.
Addition of the hydroxy-phenylethyl group: This can be done through a nucleophilic substitution reaction.
Formation of the hexafluorophosphate salt: This is usually achieved by reacting the imidazolium compound with hexafluorophosphoric acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxy group can be oxidized to a carbonyl group under appropriate conditions.
Reduction: The imidazolium ring can undergo reduction to form a dihydroimidazole.
Substitution: The phenylethyl group can participate in various substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone, while reduction of the imidazolium ring would yield a dihydroimidazole.
Scientific Research Applications
Chemistry
This compound can be used as a catalyst in various organic reactions due to its unique structure and reactivity.
Biology
In biological research, it may be used as a probe to study enzyme mechanisms or as a ligand in receptor binding studies.
Medicine
Potential medical applications include its use as a drug candidate for targeting specific molecular pathways involved in diseases.
Industry
In industrial applications, it could be used in the synthesis of advanced materials or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism by which ®-1-(2-hydroxy-1-phenylethyl)-3-mesityl-4,5-dihydro-1H-imidazol-3-ium hexafluorophosphate(V) exerts its effects would depend on its specific application. For example, as a catalyst, it may facilitate reactions by stabilizing transition states. As a drug, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- ®-1-(2-hydroxy-1-phenylethyl)-3-mesityl-4,5-dihydro-1H-imidazol-3-ium chloride
- ®-1-(2-hydroxy-1-phenylethyl)-3-mesityl-4,5-dihydro-1H-imidazol-3-ium bromide
Uniqueness
The hexafluorophosphate(V) salt of this compound may offer unique properties such as increased stability or solubility compared to other similar compounds. This could make it more suitable for certain applications, such as in catalysis or as a pharmaceutical intermediate.
Properties
Molecular Formula |
C20H25F6N2OP |
|---|---|
Molecular Weight |
454.4 g/mol |
IUPAC Name |
(2R)-2-phenyl-2-[3-(2,4,6-trimethylphenyl)-4,5-dihydroimidazol-1-ium-1-yl]ethanol;hexafluorophosphate |
InChI |
InChI=1S/C20H25N2O.F6P/c1-15-11-16(2)20(17(3)12-15)22-10-9-21(14-22)19(13-23)18-7-5-4-6-8-18;1-7(2,3,4,5)6/h4-8,11-12,14,19,23H,9-10,13H2,1-3H3;/q+1;-1/t19-;/m0./s1 |
InChI Key |
KVZDNTKXFFQTRF-FYZYNONXSA-N |
Isomeric SMILES |
CC1=CC(=C(C(=C1)C)N2CC[N+](=C2)[C@@H](CO)C3=CC=CC=C3)C.F[P-](F)(F)(F)(F)F |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)N2CC[N+](=C2)C(CO)C3=CC=CC=C3)C.F[P-](F)(F)(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(e)-(4-Propylphenyl)diazenyl]benzoic acid](/img/structure/B14014443.png)
![Ethoxy-[(4-nitrophenyl)methylsulfanyl]methanethione](/img/structure/B14014444.png)
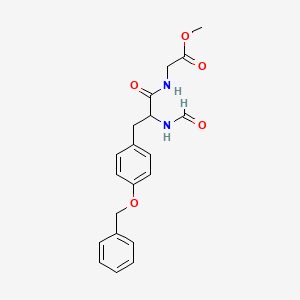

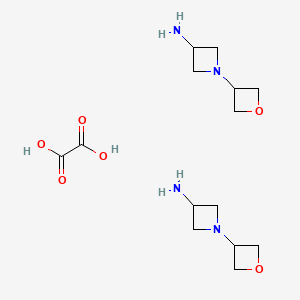

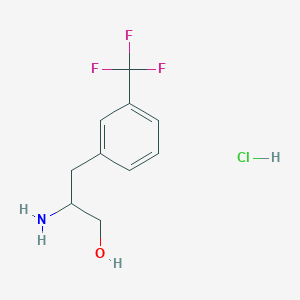
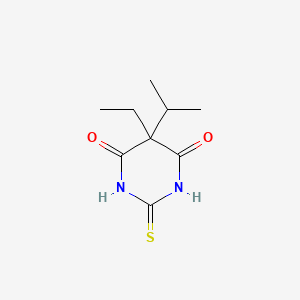
![[S(R)]-N-[(R)-[2-(Dicyclohexylphosphino)phenyl]-1-naphthalenylmethyl]-N,2-dimethyl-2-propanesulfinamide](/img/structure/B14014504.png)
![2,5-Difluoro-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B14014506.png)
![Chloro-[2-(trichloromethyl)-3a,4,5,6,7,7a-hexahydro-1,3-benzodioxol-4-yl]mercury](/img/structure/B14014525.png)

![2-[3-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]-N-methyl-N-phenylacetamide;ethanesulfonic acid](/img/structure/B14014538.png)

